tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various chemical reactions due to its functional groups, which include a tert-butyl ester, a piperidine ring, and a trifluoromethylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0-50°C .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating a wide range of chemical entities .
Biology and Medicine
In biological and medical research, tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is studied for its potential use in drug development. Its ability to modify biological molecules through chemical reactions makes it a valuable tool in medicinal chemistry .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability under various conditions make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a trifluoromethylsulfonyl group. This combination provides a distinct reactivity profile that is not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H18F3NO5S |
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Molecular Weight |
333.33 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 |
InChI Key |
BQNWBDIVCIHGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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